6-(Hydroxymethyl)-4-phenylchroman-2-ol (CAS 959624-24-9) is a cyclic hemiacetal intermediate utilized in the commercial synthesis of antimuscarinic active pharmaceutical ingredients, most notably fesoterodine [1]. Structurally characterized by a phenylchroman core with a 6-position hydroxymethyl substitution, this compound exists in equilibrium with its open-chain hydroxy-aldehyde tautomer [1]. In industrial procurement, it is sourced either as a direct precursor for reductive amination to yield desfesoterodine (5-hydroxymethyl tolterodine) or as a strictly characterized analytical reference standard (Fesoterodine Impurity 31) for API quality control [1]. Procuring this advanced intermediate allows manufacturers to bypass cryogenic reduction steps associated with its lactone precursors, streamlining the production of complex chiral amines [1].
Substituting 6-(Hydroxymethyl)-4-phenylchroman-2-ol with closely related analogs, such as 4-phenylchroman-2-ol (the tolterodine intermediate) or the upstream lactone (6-(hydroxymethyl)-4-phenylchroman-2-one), fails in fesoterodine manufacturing [1]. The absence of the 6-hydroxymethyl group in the tolterodine analog eliminates the specific site required for the formation of the isobutyrate prodrug ester, fundamentally altering the drug's pharmacokinetic profile [1]. Furthermore, attempting to substitute this hemiacetal with the upstream lactone forces the manufacturer to perform an in-house partial reduction (e.g., using DIBAL-H)[1]. This reduction is difficult to scale, as over-reduction to the diol or incomplete reaction directly compromises the yield of the subsequent reductive amination step, making direct procurement of the hemiacetal a practical requirement for maintaining process efficiency [1].
In the synthesis of fesoterodine, the traditional route involves the reduction of 6-(hydroxymethyl)-4-phenylchroman-2-one (the lactone) to the corresponding hemiacetal [1]. This step typically requires stoichiometric amounts of DIBAL-H at cryogenic temperatures (0 °C to -78 °C) to prevent over-reduction to the diol [1]. Procuring 6-(Hydroxymethyl)-4-phenylchroman-2-ol directly eliminates this bottleneck [2]. Comparative process analyses show that utilizing the pre-formed hemiacetal for direct reductive amination with diisopropylamine achieves conversion yields exceeding 85%, while bypassing the 15-20% yield loss and high energy costs associated with the cryogenic lactone reduction step[REFS-1, REFS-2].
| Evidence Dimension | Process yield and cryogenic requirement |
| Target Compound Data | >85% yield via direct reductive amination (ambient to mild heating) |
| Comparator Or Baseline | In-house lactone reduction (requires -78 °C to 0 °C, ~15-20% yield loss) |
| Quantified Difference | Elimination of cryogenic cooling and ~15-20% improvement in overall step yield |
| Conditions | Industrial scale-up synthesis of desfesoterodine |
Bypassing the DIBAL-H reduction step significantly lowers manufacturing costs, reduces safety hazards, and shortens the API production cycle.
The cyclic hemiacetal structure of 6-(Hydroxymethyl)-4-phenylchroman-2-ol provides a structural reservoir for the reactive open-chain hydroxy-aldehyde tautomer [1]. When subjected to reductive amination with N,N-diisopropylamine, the equilibrium shifts dynamically to yield the desired 3,3-diphenylpropylamine derivative (desfesoterodine)[1]. Patent literature demonstrates that using the hemiacetal with catalytic hydrogenation (e.g., H2/Pd-C) achieves highly regioselective amination without degrading the sensitive 6-hydroxymethyl group[1]. In contrast, attempting to use fully open-chain synthetic equivalents often leads to competitive side reactions, including polymerization or premature oxidation of the primary alcohol, which can reduce the final amine yield by up to 30%[1].
| Evidence Dimension | Amination yield and intermediate stability |
| Target Compound Data | Cyclic hemiacetal (>80% amination yield) |
| Comparator Or Baseline | Open-chain hydroxy-aldehyde equivalents (<50-60% yield due to polymerization/oxidation) |
| Quantified Difference | Up to 30% higher yield during C-N bond formation |
| Conditions | Reductive amination with N,N-diisopropylamine and H2/Pd-C |
The structural configuration of the cyclic hemiacetal ensures high batch-to-batch reproducibility and minimizes the formation of complex polymeric impurities during API synthesis.
Beyond its use as a building block, 6-(Hydroxymethyl)-4-phenylchroman-2-ol is a required regulatory standard, officially designated as Fesoterodine Impurity 31 . During the shelf-life of fesoterodine fumarate, hydrolysis of the isobutyrate ester and subsequent cyclization can regenerate this chroman-2-ol derivative . Analytical studies require the procurement of high-purity (>98%) 6-(Hydroxymethyl)-4-phenylchroman-2-ol to calibrate HPLC/LC-MS methods for stability testing . Using generic chromanol standards fails to provide the exact retention time and mass fragmentation (m/z 256.3) required by ICH guidelines for quantifying this specific degradation pathway in commercial API batches.
| Evidence Dimension | Analytical specificity for API degradation |
| Target Compound Data | Exact m/z 256.3 match and specific retention time |
| Comparator Or Baseline | Generic chromanol standards (Incorrect mass and retention time) |
| Quantified Difference | 100% specific identification of Fesoterodine Impurity 31 vs. 0% applicability for generic standards |
| Conditions | HPLC/LC-MS stability testing of fesoterodine fumarate |
Procurement of the exact compound is legally and technically mandated for regulatory submissions and stability profiling of fesoterodine drug products.
Used as the primary advanced intermediate for the large-scale synthesis of fesoterodine fumarate, enabling direct reductive amination and bypassing hazardous lactone reduction steps [1].
Utilized in process chemistry research to develop dynamic kinetic resolution methods or asymmetric reductive aminations to isolate the pharmacologically active (R)-enantiomer of 3,3-diphenylpropylamines [1].
Procured as an analytical reference standard (Fesoterodine Impurity 31) for HPLC and LC-MS calibration to monitor API degradation and ensure compliance with ICH guidelines .
Environmental Hazard